molecular formula C12H15NO2 B1296430 Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 4620-34-2

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B1296430
CAS No.: 4620-34-2
M. Wt: 205.25 g/mol
InChI Key: VQCZFBAEEZXPBC-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines Tetrahydroquinolines are nitrogen-containing heterocyclic compounds that are widely recognized for their biological and pharmacological activities

Scientific Research Applications

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, antioxidants, and corrosion inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves a multi-step process. One common method is the three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffold .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and process optimization are often applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the tetrahydroquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can exhibit different biological and chemical properties.

Comparison with Similar Compounds

Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features and the potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZFBAEEZXPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320458
Record name ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4620-34-2
Record name 4620-34-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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